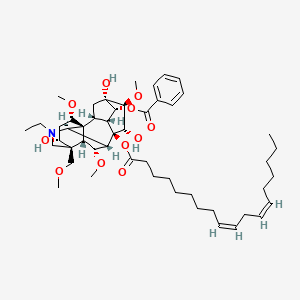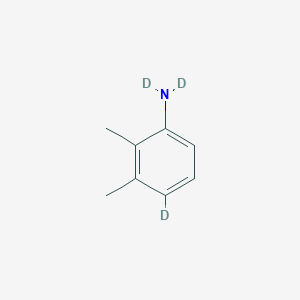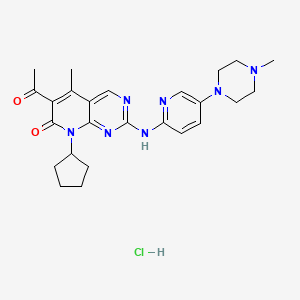
N-Methyl Palbociclib Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl Palbociclib Hydrochloride is a derivative of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Palbociclib is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Palbociclib involves multiple steps, starting from 2-(methylthio)pyrimidin-4(3H)-one. The process includes nucleophilic substitution by thionyl chloride, bromination, nucleophilic substitution by cyclopentylamine, a one-pot two-step method (Heck reaction, ring closure sequence), oxidation, and bromination, followed by cross-coupling reactions . The overall yield of this synthetic route is approximately 10% .
Industrial Production Methods
Industrial production of Palbociclib typically follows similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce environmental impact. The process involves the use of inexpensive raw materials and reagents, and readily controllable reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl Palbociclib Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cross-Coupling Reactions: Formation of carbon-carbon bonds between two different organic molecules
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for nucleophilic substitution, bromine for bromination, and cyclopentylamine for nucleophilic substitution . Conditions typically involve controlled temperatures and the use of solvents like toluene .
Major Products
The major products formed from these reactions include various intermediates that eventually lead to the formation of Palbociclib .
Aplicaciones Científicas De Investigación
N-Methyl Palbociclib Hydrochloride has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a research tool to study cell cycle regulation and cancer biology. In medicine, it is used to develop and test new cancer therapies, particularly for hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer .
Mecanismo De Acción
N-Methyl Palbociclib Hydrochloride exerts its effects by selectively inhibiting CDK4 and CDK6. These kinases are essential for the phosphorylation of the retinoblastoma protein, which allows the cell to progress from the G1 phase to the S phase of the cell cycle. By inhibiting these kinases, this compound induces cell cycle arrest, preventing cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other CDK4/6 inhibitors such as Ribociclib and Abemaciclib . These compounds also inhibit CDK4/6 but differ in their pharmacokinetic properties and clinical applications.
Uniqueness
N-Methyl Palbociclib Hydrochloride is unique due to its specific molecular structure, which provides a favorable safety profile and efficacy in treating hormone receptor-positive, human epidermal growth factor receptor 2-negative breast cancer .
Conclusion
This compound is a valuable compound in cancer research and therapy, offering unique advantages in the treatment of specific types of breast cancer. Its synthesis, chemical reactions, and mechanism of action make it a critical tool in the ongoing fight against cancer.
Propiedades
Fórmula molecular |
C25H32ClN7O2 |
|---|---|
Peso molecular |
498.0 g/mol |
Nombre IUPAC |
6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride |
InChI |
InChI=1S/C25H31N7O2.ClH/c1-16-20-15-27-25(28-21-9-8-19(14-26-21)31-12-10-30(3)11-13-31)29-23(20)32(18-6-4-5-7-18)24(34)22(16)17(2)33;/h8-9,14-15,18H,4-7,10-13H2,1-3H3,(H,26,27,28,29);1H |
Clave InChI |
IPPGTWMOOBRQPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C)C5CCCC5)C(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


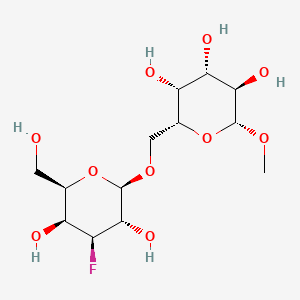

![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)
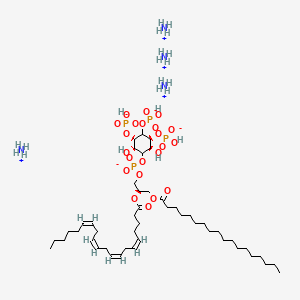


![N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate](/img/structure/B13407295.png)

![2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid](/img/structure/B13407303.png)
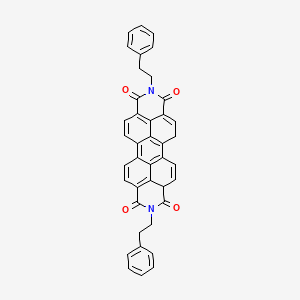
![2,2,2-trifluoro-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B13407313.png)

